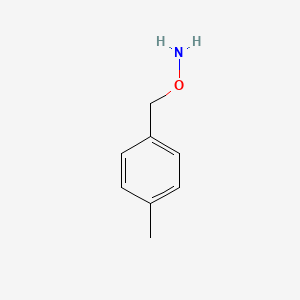

O-(4-methylbenzyl)hydroxylamine

Descripción general

Descripción

O-(4-Methylbenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of O-(4-Methylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with 4-methylbenzyl halides. One common method includes the reaction of hydroxylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures (55-65°C) to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: O-(4-Methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Development

O-(4-Methylbenzyl)hydroxylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is a target for cancer therapy due to its role in immune suppression . The structural simplicity and effectiveness of this compound make it a valuable building block in medicinal chemistry.

2. Antitumor Activity

Research has shown that this compound exhibits sub-micromolar inhibition of IDO1, suggesting potential use as an antitumor agent. Studies indicate that modifications to the compound can enhance its potency, making it a candidate for further development in cancer therapies .

Chemical Research Applications

1. Mechanistic Studies

The compound is also utilized in mechanistic studies to understand enzyme catalysis better. By mimicking transition states or intermediates, this compound aids researchers in elucidating the mechanisms of action of various biological processes .

2. Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of hydroxylamines in complex mixtures. Its unique properties allow for effective separation and analysis, contributing to quality control in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of O-(4-Methylbenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound targets electrophilic centers in organic molecules, leading to the formation of new C-N bonds. This mechanism is crucial in various synthetic pathways and industrial applications .

Comparación Con Compuestos Similares

- O-Benzoylhydroxylamine

- O-(Diphenylphosphinyl)hydroxylamine

- Hydroxylamine-O-sulfonic acid

Comparison: O-(4-Methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to O-Benzoylhydroxylamine and O-(Diphenylphosphinyl)hydroxylamine, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

O-(4-methylbenzyl)hydroxylamine is an organic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme plays a crucial role in immune regulation and cancer progression, making this compound a potential candidate for therapeutic applications in oncology.

Chemical Structure and Properties

This compound has the chemical formula and features a hydroxylamine functional group attached to a 4-methylbenzyl moiety. This structure is classified under O-substituted hydroxylamines, which are known for their reactivity and applications in organic synthesis and medicinal chemistry. The presence of the methyl group on the benzene ring enhances the compound's lipophilicity, influencing its interaction with biological targets .

The primary biological activity of this compound is attributed to its inhibition of IDO1. This enzyme catalyzes the conversion of tryptophan to kynurenine, a process that can suppress T-cell responses and promote tumor growth. By inhibiting IDO1, this compound may enhance anti-tumor immunity, thereby providing a basis for its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Research has indicated that structural modifications on the aryl ring of this compound can significantly affect its inhibitory potency against IDO1. For instance, the introduction of halogen substituents at specific positions has been shown to improve binding affinity and enhance biological activity. A study found that halogenated derivatives exhibited increased potency compared to non-halogenated counterparts .

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a potent sub-micromolar inhibitor of IDO1. The compound's efficacy was evaluated through various assays, revealing its ability to inhibit enzyme activity effectively at low concentrations. This characteristic makes it a promising lead compound for further development in cancer therapeutics .

Case Studies

A notable case study involved the examination of various derivatives of hydroxylamines, including this compound, in relation to their effects on immune modulation and tumor growth. The findings suggested that compounds with similar structures could be optimized for better therapeutic outcomes by altering specific substituents on the aromatic ring .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several compounds structurally related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-benzylhydroxylamine | Hydroxylamine derivative | Potent IDO1 inhibitor; simpler structure |

| O-(4-methoxybenzyl)hydroxylamine | Hydroxylamine derivative | Exhibits different biological activity |

| O-(phenyl)hydroxylamine | Hydroxylamine derivative | Commonly used in synthetic applications |

| O-(halo-substituted benzyl) | Hydroxylamine derivative | Enhanced reactivity due to halogen substituents |

This comparative analysis highlights how specific structural features influence the biological activity of hydroxylamines, emphasizing the importance of SAR studies in drug design .

Safety and Toxicity Considerations

While this compound shows promise as a therapeutic agent, safety evaluations are essential. Like other hydroxylamines, it may pose hazards due to its reactive nature. Caution should be exercised during handling, and further studies are needed to fully understand its toxicity profile and potential side effects in vivo .

Propiedades

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXTMVARHZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276914 | |

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83670-44-4 | |

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.